N-formyl-N-methylformamide

Übersicht

Beschreibung

N-formyl-N-methylformamide is an organic compound with the molecular formula C2H5NO. It is a derivative of formamide where one of the hydrogen atoms is replaced by a methyl group. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-formyl-N-methylformamide can be synthesized through several methods. One common method involves the formylation of N-methylamine using formic acid or formyl chloride. The reaction typically requires a catalyst such as p-toluenesulfonic acid monohydrate and is performed in water without the use of surfactants . Another method involves the reaction of imidazole with formyl chloride, generated in situ by the action of oxalyl chloride on formic acid .

Industrial Production Methods: In industrial settings, formamide, N-formyl-N-methyl- is produced through the carbonylation of methylamine. This process involves the reaction of methylamine with carbon monoxide under high pressure and temperature conditions. The reaction is catalyzed by transition metal catalysts to enhance the yield and efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: N-formyl-N-methylformamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce formic acid and methylamine.

Reduction: It can be reduced to produce N-methylamine and methanol.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Formic acid and methylamine.

Reduction: N-methylamine and methanol.

Substitution: Halogenated derivatives of formamide, N-formyl-N-methyl-.

Wissenschaftliche Forschungsanwendungen

N-formyl-N-methylformamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of formamides and other nitrogen-containing compounds.

Biology: It is used in the study of enzyme-catalyzed reactions involving formamides and formamidases.

Medicine: It is investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.

Industry: It is used in the production of pesticides, herbicides, and other agrochemicals. It also serves as a solvent for various industrial processes.

Wirkmechanismus

The mechanism of action of formamide, N-formyl-N-methyl- involves its ability to act as a formylating agent. It can donate a formyl group to various substrates, facilitating the formation of formylated derivatives. This process is catalyzed by formamidases, which hydrolyze the amide bond in formamide to release formate and ammonia . The formyl group can then participate in various chemical reactions, including nucleophilic substitution and addition reactions.

Vergleich Mit ähnlichen Verbindungen

N-formyl-N-methylformamide is similar to other formamides such as:

Formamide: The simplest formamide with the molecular formula CH3NO.

Dimethylformamide: A widely used solvent with the molecular formula C3H7NO.

N-methyl-N-phenylformamide: A derivative of formamide with a phenyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a formylating agent makes it valuable in organic synthesis and industrial applications.

Biologische Aktivität

N-formyl-N-methylformamide (NFMF) is a compound of significant interest due to its potential biological activities, particularly in the context of antitumor effects and metabolic pathways. This article explores the biological activity of NFMF, supported by research findings, case studies, and data tables.

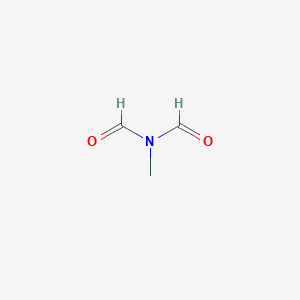

This compound is a derivative of formamide, characterized by a formyl group attached to a methyl-substituted nitrogen. Its chemical structure can be represented as follows:

This structural configuration is crucial for its biological interactions and metabolic behavior.

Antitumor Activity

Research has demonstrated that N-methylformamide (NMF), a closely related compound, exhibits significant antitumor activity. In studies involving murine models, NMF was shown to have substantial effects against various tumors, including Sarcoma 180 and M5076 ovarian sarcoma. The results indicated that:

- Significant Activity : NMF displayed notable antitumor properties.

- Marginal Activity : Formamide itself showed little to no antitumor activity.

- Equitoxicity : NMF and N-ethylformamide were equitoxic to TLX5 lymphoma in vitro.

The mechanism behind NMF's action includes the reduction of liver soluble non-protein thiols by 59.8% following administration of effective doses .

Table 1: Antitumor Activity of Formamides

| Compound | Tumor Type | Activity Level |

|---|---|---|

| N-methylformamide | Sarcoma 180 | Significant |

| N-methylformamide | M5076 Ovarian Sarcoma | Significant |

| N-ethylformamide | TLX5 Lymphoma | Equitoxic |

| Formamide | Various Tumors | Marginal/None |

Metabolism and Toxicology

The metabolism of NFMF and its derivatives has been extensively studied. Key findings include:

- Metabolic Pathways : NMF undergoes P450-mediated oxidation, leading to metabolites such as N-(hydroxymethyl)-N-methylformamide (HMMF). This pathway is crucial for understanding its biological effects and potential toxicity.

- Toxicity Profiles : The acute toxicity of NMF has been assessed with an LD50 in mice approximately 2600 mg/kg . Repeated exposure studies indicate that the liver is the primary target organ for toxicity.

Table 2: Toxicity Data for N-methylformamide

| Route of Administration | LD50 (Mouse) | Observations |

|---|---|---|

| Oral | 2600 mg/kg | Slight acute toxicity |

| Intraperitoneal | 802 mg/kg | Moderate toxicity |

| Subcutaneous | 3100 mg/kg | Moderate toxicity |

Case Studies and Clinical Implications

A notable study on the mutagenicity of NFMF involved administering varying doses to rats over six months. The results indicated no mutagenic properties at the tested doses, although the study lacked comprehensive details on methodology .

Furthermore, research into related compounds suggests potential carcinogenic risks associated with prolonged exposure to formamides, including NFMF. Regulatory bodies have classified structurally similar compounds as suspected carcinogens due to their shared metabolic pathways and structural similarities .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for N-formyl-N-methylformamide, and how can purity be optimized?

- Methodology :

- Route Selection : Use formylation reactions with methylamine derivatives under controlled anhydrous conditions. For example, reacting N-methylformamide with formic acid derivatives in the presence of a catalyst (e.g., POCl₃) at low temperatures (0–5°C) to minimize side reactions .

- Purification : Employ vacuum distillation (boiling point: ~183°C) and monitor purity via HPLC or GC-MS. Storage at 2–8°C in inert atmospheres prevents decomposition .

Q. How should researchers handle this compound to ensure safety and stability?

- Methodology :

- Storage : Store in amber glass containers at 2–8°C to avoid thermal degradation. Use nitrogen or argon to displace oxygen in storage vials .

- Handling : Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., CO or dimethylamine under decomposition) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

- ¹H NMR : Peaks at δ 2.8–3.1 ppm (N–CH₃) and δ 8.1–8.3 ppm (formyl proton) .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

- Methodology :

- Controlled Experiments : Measure solubility in polar aprotic solvents (e.g., DMSO, DMF) vs. water under standardized temperatures (25°C ± 0.1°C). Use Karl Fischer titration to quantify trace water content, which may alter solubility .

- Data Reconciliation : Compare results with computational solubility predictions via COSMO-RS models to identify outliers .

Q. What advanced analytical methods are suitable for detecting decomposition products of this compound under thermal stress?

- Methodology :

- Thermogravimetric Analysis (TGA) : Track mass loss at 150–200°C to identify degradation onset .

- GC-MS : Detect volatile byproducts (e.g., CO, dimethylamine) using headspace sampling .

- High-Resolution Mass Spectrometry (HRMS) : Identify non-volatile degradation products (e.g., formamide derivatives) .

Q. How can computational chemistry predict this compound’s reactivity in novel reaction environments?

- Methodology :

- DFT Calculations : Model reaction pathways (e.g., nucleophilic acyl substitution) using Gaussian or ORCA software. Validate with experimental kinetic studies .

- Solvent Effects : Simulate solvent interactions using PCM (Polarizable Continuum Model) to optimize reaction conditions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-situ FT-IR or Raman spectroscopy to monitor reaction progress in real time .

- Quality Control : Use orthogonal methods (e.g., HPLC for purity, ICP-MS for trace metal contaminants) .

Q. Data Interpretation & Reporting

Q. How should researchers address discrepancies between experimental and theoretical NMR spectra?

- Methodology :

- Error Analysis : Check for solvent effects (e.g., deuteration shifts) and impurities. Compare experimental shifts with computed values (e.g., using ACD/Labs or ChemDraw predictions) .

- Dynamic Effects : Account for conformational flexibility via variable-temperature NMR .

Q. What protocols validate the stability of this compound in long-term storage?

- Methodology :

Eigenschaften

IUPAC Name |

N-formyl-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-4(2-5)3-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOKUXNYCLUKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336452 | |

| Record name | Formamide, N-formyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18197-25-6 | |

| Record name | Formamide, N-formyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.